molecular formula C3H7IN4 B2847254 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium iodide CAS No. 39602-93-2

4-Amino-1-methyl-4H-1,2,4-triazol-1-ium iodide

Cat. No.: B2847254
CAS No.: 39602-93-2
M. Wt: 226.021
InChI Key: ACSURZSXGFZGQQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-methyl-4H-1,2,4-triazol-1-ium iodide is an organic iodide compound with the molecular formula C3H7IN4. It is typically found as a white crystalline solid and is known for its ionic properties. This compound is used in various fields, including organic synthesis and catalysis, due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium iodide typically involves the reaction of 4-amino-1,2,4-triazole with methyl iodide. The process is carried out in an inert atmosphere, often using isopropyl alcohol as a solvent. The reaction mixture is stirred at ambient temperature for several days, followed by the addition of more methyl iodide and further stirring. The resulting precipitate is filtered and washed with cold isopropyl alcohol and diethyl ether to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous stirring and controlled temperature conditions. The final product is typically purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-4H-1,2,4-triazol-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

4-Amino-1-methyl-4H-1,2,4-triazol-1-ium iodide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium iodide involves its interaction with molecular targets through ionic and covalent bonding. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ionic nature allows it to interact with various substrates, facilitating chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-methyl-1,2,4-triazolium iodide
  • 4-Amino-1-methyl-1H-1,2,4-triazol-4-ium iodide
  • 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium chloride

Uniqueness

4-Amino-1-methyl-4H-1,2,4-triazol-1-ium iodide is unique due to its specific ionic properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis. Its ability to form stable complexes with metal ions makes it particularly valuable in catalysis and other applications .

Properties

IUPAC Name

1-methyl-1,2,4-triazol-4-ium-4-amine;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N4.HI/c1-6-3-7(4)2-5-6;/h2-3H,4H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSURZSXGFZGQQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=[N+](C=N1)N.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.